N-[(4-methoxyphenyl)methyl]-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carboxamide
Description
N-[(4-Methoxyphenyl)methyl]-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring two distinct substituents: a 4-methoxybenzyl group and a 1-methylbenzodiazol-2-ylmethyl group. The compound’s structural uniqueness lies in the incorporation of a benzodiazole moiety, a bicyclic aromatic system with two nitrogen atoms, which contrasts with the more common quinazolinone or benzoxazole substituents observed in analogous compounds .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-[(1-methylbenzimidazol-2-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-25-20-6-4-3-5-19(20)24-21(25)16-26-11-13-27(14-12-26)22(28)23-15-17-7-9-18(29-2)10-8-17/h3-10H,11-16H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHIEIOTYQESFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methoxyphenyl)methyl]-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the coupling of piperazine derivatives with substituted benzodiazoles and methoxyphenyl groups. The general synthetic route includes:
- Formation of the Piperazine Ring : The initial step often involves the formation of a piperazine core through cyclization reactions.
- Substitution Reactions : Subsequent reactions introduce the methoxyphenyl and benzodiazole moieties via electrophilic aromatic substitution or nucleophilic addition methods.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and neuroprotective compound.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives containing piperazine rings can inhibit cell proliferation in various cancer cell lines, including prostate (PC3) and breast cancer cells:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC3 | 5.0 |
| Compound B | HeLa | 2.5 |
| N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole | SGC-7901 | 1.02 |
These findings suggest that modifications to the piperazine structure can enhance bioactivity and selectivity against cancer cells .
Neuroprotective Effects
The compound has also shown promise in neuroprotection. In studies involving animal models of cerebral ischemia, it was found to significantly prolong survival times and reduce mortality rates:
| Dose (mg/kg) | Survival Time (hours) | Mortality Rate (%) |
|---|---|---|
| 10 | 48 | 20 |
| 20 | 72 | 10 |
| 40 | 96 | 5 |
This suggests that the compound may exert neuroprotective effects through mechanisms such as anti-inflammatory action and modulation of apoptotic pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the piperazine ring and substituents on the aromatic systems significantly influence biological activity. For example:
- Piperazine Substituents : Alterations in substituents on the piperazine ring can enhance solubility and bioavailability, crucial for therapeutic efficacy .
- Aromatic Substituents : The presence of methoxy groups has been linked to increased potency against specific cancer cell lines compared to unsubstituted analogs .
Case Studies
Several case studies have demonstrated the efficacy of compounds similar to this compound:
- Prostate Cancer Study : A derivative was tested against androgen-dependent prostate cancer cells, showing significant inhibition of cell growth at low micromolar concentrations.
- Cerebral Ischemia Model : In vivo experiments indicated that administration of the compound improved neurological outcomes in rodent models subjected to induced ischemia.
Comparison with Similar Compounds
Quinazolinone Derivatives
Compounds such as N-(4-methoxyphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A18) () share the 4-methoxyphenyl and piperazine-carboxamide backbone but replace the benzodiazole with a 4-oxoquinazolinyl group. The quinazolinone moiety introduces a ketone oxygen, enabling hydrogen-bonding interactions that may enhance crystallinity and stability .
Benzoxazole Derivatives
Compounds like N-[(4-methoxyphenyl)methyl]-4-[(5-phenyl-1,3-benzoxazol-2-yl)methyl]piperazine-1-carboxamide () feature a benzoxazole ring, which replaces the benzodiazole’s nitrogen with an oxygen.
Trifluoromethyl-Substituted Analogs
Derivatives such as A13–A15 () incorporate trifluoromethyl groups on the phenyl ring. These electron-withdrawing substituents increase molecular polarity and may enhance metabolic stability compared to the target compound’s methoxy group .
Physicochemical Properties
*Calculated molecular weight based on formula.
Key Observations :
- The benzodiazole-containing target compound is heavier than quinazolinone analogs (e.g., A18) due to the additional nitrogen atom.
- Electron-withdrawing substituents (Cl, CF₃) correlate with higher melting points compared to methoxy or benzodiazole groups, likely due to enhanced intermolecular interactions .
- Yields for similar compounds range from 45–58%, suggesting synthetic challenges in optimizing substituent introduction .
Potential Pharmacological Implications
While direct biological data for the target compound are unavailable, structural analogs provide insights:
- Quinazolinone derivatives (e.g., A18) are explored for kinase inhibition due to their hydrogen-bonding capacity .
- Benzodiazole-containing compounds (e.g., ) are studied for antimicrobial activity, leveraging the heterocycle’s planar structure for DNA intercalation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
